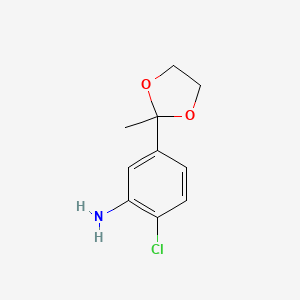

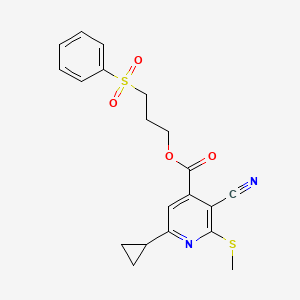

2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline, also known as 2-chloro-5-methyl-1,3-dioxolan-2-ylbenzene or 2-chloro-5-methyl-1,3-dioxolane, is an organic compound that is widely used in scientific research, particularly in the field of biochemistry. It is a colorless solid that is insoluble in water and has a melting point of approximately 116-118 °C. 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline has a wide range of applications in biochemistry and related fields, and is an important reagent in the synthesis of many compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyurethane Cationomers

Research by Buruianǎ et al. (2005) explored the synthesis of polyurethane cationomers with aniline groups, focusing on the creation of polymeric films with fluorescent properties. This study involved the synthesis of new o-hydroxy Schiff bases, incorporating structures similar to 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline, to obtain materials with potential applications in fluorescent tagging and imaging technologies Buruianǎ et al., 2005.

Redox Reactions of Aniline Derivatives

The work by Laha and Luthy (1990) examined the redox reactions between manganese dioxide and aniline derivatives, including structures related to 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline. Their findings shed light on potential environmental pathways for the transformation of these compounds in soil and water systems, emphasizing their relevance in environmental chemistry and pollutant degradation studies Laha & Luthy, 1990.

Electrochemical Decomposition in Ionic Liquids

Haerens et al. (2009) investigated the electrochemical stability of deep-eutectic solvents containing 2-methyl-1,3-dioxolane, highlighting the formation of various decomposition products. This study is crucial for understanding the electrochemical behavior of compounds structurally related to 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline in ionic liquids, offering insights into their applications in metal electrodeposition and challenges in their environmental impact Haerens et al., 2009.

Photocatalysis of Chlorinated Aniline

Chu et al. (2007) studied the TiO2-induced photocatalysis of chlorinated anilines, which directly relates to the environmental degradation of compounds like 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline. Their findings on the effect of solution pH and peroxide on the degradation rate provide valuable information for wastewater treatment and the mitigation of pollution from aniline-based compounds Chu, Choy, & So, 2007.

Determination of Phenolic Moieties in Lignins

Granata and Argyropoulos (1995) utilized 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound with structural similarities to 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline, for the accurate determination of phenolic moieties in lignins. Their work contributes to the advancement of analytical techniques in the study of lignin structure and composition, essential for the development of bio-based materials and energy sources Granata & Argyropoulos, 1995.

Eigenschaften

IUPAC Name |

2-chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(13-4-5-14-10)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCWVXHNHQLDKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2957867.png)

![N-[1-(5-fluoro-1-benzofuran-2-yl)ethyl]but-2-ynamide](/img/structure/B2957870.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957871.png)

![3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2957872.png)

![Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide](/img/structure/B2957874.png)

![3-[2-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,8R,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide](/img/structure/B2957876.png)

![N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide;hydrochloride](/img/structure/B2957881.png)

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2957883.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2957886.png)